m-Anisidine

描述

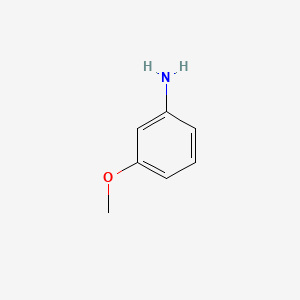

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBZRJODKRCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104350-19-8 | |

| Record name | Benzenamine, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024529 | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow, oily liquid | |

CAS No. |

536-90-3 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA144KX2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30 to 34 °F (NTP, 1992), -1 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of M Anisidine

Reductive Synthesis Routes

Reductive methods are the most widely applied strategies for converting nitroaromatic compounds, such as m-nitroanisole, into the desired aromatic amines like m-anisidine scispace.comcsjmu.ac.in.

A primary route involves the methylation of the hydroxyl group in m-nitrophenol to yield m-nitroanisole, followed by the reduction of the nitro group to an amine chemicalbook.comchemicalbook.comnih.govchemdad.com.

A classic and well-documented method for the synthesis of this compound involves the reduction of m-nitroanisole using iron filings and hydrochloric acid chemicalbook.comchemicalbook.comchemdad.com. In a typical procedure, a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid is heated and stirred. Iron filings are added incrementally over a period, and the reaction mixture is then subjected to further refluxing and stirring. chemicalbook.comchemicalbook.comchemdad.com Following the reduction, the mixture is made alkaline, and the product is isolated, often through steam distillation and extraction. chemicalbook.comchemicalbook.com This method has been reported to yield this compound in significant quantities, for instance, an 80% yield has been documented from 35 g of m-nitroanisole. chemicalbook.com

Various reducing agents and conditions have been explored for the conversion of nitro compounds to amines, including those relevant to the synthesis of this compound precursors. Metal-acid systems, such as tin or iron with hydrochloric acid, are traditional methods scispace.comcsjmu.ac.inmiracosta.edu. Catalytic hydrogenation using hydrogen gas in the presence of catalysts like nickel, platinum, or palladium is another common approach csjmu.ac.innih.govunimi.it. Other reducing agents include hydrazine, sodium borohydride (B1222165) (NaBH4), and metal/acid combinations scispace.comnih.govunimi.it.

A comparison of different methods for anisidine synthesis highlights variations in yield, purity, scalability, and environmental impact. For instance, while Sn/HCl reduction is a historical method, it is noted to have high environmental impact due to waste generation . Catalytic hydrogenation, particularly with modified Pd-C or Pt-C catalysts, demonstrates high conversion and purity, good scalability, and lower environmental impact, aligning with green chemistry principles .

| Reduction Method | Typical Yield (%) | Purity (%) | Scalability | Environmental Impact | Reference |

| Sn/HCl Reduction | 70–80 | 95–98 | Low | High (HCl waste) | |

| Catalytic Hydrogenation (Pd-C) | 98–99 | 99+ | High | Low (H₂O recyclable) |

Sodium borohydride has shown effectiveness as a reducing agent for nitro compounds in aqueous systems under ambient conditions, providing a clean source of in situ generated hydrogen nih.gov. Hydrazine is also a viable reducing agent, though its long-term performance in some systems may be less consistent than sodium borohydride nih.gov. Ascorbic acid has also been investigated as a reducing agent for certain nitroaromatic compounds, including 4-nitroanisole, demonstrating preferential reduction of nitro groups in some cases dergipark.org.tr.

While reductive methods starting from nitroanisole are prevalent, the direct catalytic amination of anisole (B1667542) itself to form this compound is less commonly described as a primary synthetic route in the provided literature. Research has explored the catalytic amination of anisole-type aryl compounds, often focusing on C-H amination processes. For example, copper-catalyzed methods have been developed for the para-selective C-H amination of electron-rich arenes like anisole, resulting in amination at the para position rather than the meta position d-nb.infoacs.org. These methods typically involve coupling the aryl substrate with an amine source catalyzed by transition metals. d-nb.infoacs.org Reductive amination is another class of reactions involving the formation and reduction of imines, but this generally applies to the synthesis of amines from carbonyl compounds and amines, rather than the direct amination of an aromatic ring like anisole acs.org.

Reduction of m-Nitrophenol Derivatives after Hydroxyl Methylation

Iron Filings and Hydrochloric Acid Reduction of m-Nitroanisole

Emerging and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netnih.govsphinxsai.comtandfonline.com. Emerging approaches in this compound synthesis are exploring more environmentally benign routes.

An example of a green chemistry approach in the synthesis of this compound involves the use of imidazole (B134444) hydrochloride as a catalyst under neat conditions (without the addition of a solvent) chemicalbook.com. This method has been reported for the synthesis of this compound from a nitrogen-containing aromatic carboxylic acid precursor. chemicalbook.com The reaction is conducted at 150 °C for 3 hours. chemicalbook.com This approach aligns with green chemistry principles by minimizing or eliminating the need for traditional organic solvents, which can be hazardous and generate waste researchgate.netnih.govsphinxsai.comtandfonline.com. A reported yield of 91% has been achieved for this compound using this method. chemicalbook.com

| Catalyst | Conditions | Solvent | Yield (%) | Green Chemistry Aspect | Reference |

| Imidazole hydrochloride | 150 °C, 3 hours | Neat | 91 | Solvent-free conditions | chemicalbook.com |

Stereoselective Synthetic Applications of this compound

Stereoselective synthesis, the selective production of one stereoisomer over others in a chemical reaction, is a critical area in organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. This compound has found application in certain stereoselective transformations, often as a reactant involved in the construction of chiral molecules.

Organocatalytic Asymmetric Three-Component Cyclization Reactions

This compound has been investigated for its role in organocatalytic asymmetric three-component cyclization reactions. Specifically, it has been utilized in the cyclization of cinnamaldehydes and primary amines with 1,3-dicarbonyl compounds. nih.gov

In these reactions, this compound participates as a primary amine component. Research has shown that the use of this compound in this type of organocatalytic cyclization can lead to products with high levels of enantioselectivity. For instance, in the organocatalytic asymmetric three-component cyclization involving cinnamaldehydes and 1,3-dicarbonyl compounds, the reaction employing this compound demonstrated enantioselectivity as high as 97% ee. However, it has been noted that while high enantioselectivity is achievable with this compound, the corresponding yields of the cyclized products can be comparatively lower than those obtained with other related amine reactants, such as p-anisidine (B42471).

The observed enantioselectivity range for reactions involving this compound in organocatalytic asymmetric three-component cyclizations of cinnamaldehydes and primary amines with 1,3-dicarbonyl compounds has been reported to be between 91% and 97% ee.

Data from Organocatalytic Asymmetric Three-Component Cyclization:

| Amine Component | Enantioselectivity (ee) | Yield |

| This compound | 91–97% | Comparatively low |

This highlights this compound's potential as a chiral-inducing element in specific multicomponent reactions, despite potential limitations in terms of chemical yield.

Reaction Mechanisms and Kinetics of M Anisidine Transformations

Oxidation Reactions

Periodate (B1199274) Ion-Mediated Oxidation Kinetics and Mechanism

The oxidation of m-anisidine by periodate ion has been the subject of kinetic and mechanistic investigations. Studies have focused on understanding the rate laws, the influence of reaction conditions, and the role of intermediates in this transformation. The reaction is typically followed by monitoring the increase in absorbance of a reaction intermediate using spectrophotometry. researchgate.netasianpubs.orgresearchgate.net

The kinetics of the oxidation of this compound (MMA) by periodate ion has been found to follow second-order behavior. researchgate.netasianpubs.orgresearchgate.net Specifically, the reaction is first order with respect to this compound and first order with respect to the periodate ion. researchgate.netasianpubs.orgresearchgate.net Under pseudo-first-order conditions, where the concentration of one reactant is kept in significant excess, the observed kinetics align with a rate law that reflects this first-order dependence on each reactant. researchgate.netasianpubs.org

The dielectric constant of the reaction medium plays a role in the rate of the periodate-mediated oxidation of this compound. The rate of the reaction decreases as the dielectric constant of the medium decreases. researchgate.netasianpubs.orgresearchgate.net This observation suggests an interaction between ionic and dipolar species in the rate-determining step of the reaction mechanism. bcrec.idresearchgate.net

Investigations into the mechanism of the periodate oxidation of this compound have included assessing the effect of free radical scavengers on the reaction rate. Studies have shown that the reaction rate remains unaffected by the presence of free radical scavengers. researchgate.netasianpubs.orgresearchgate.net This insensitivity to radical scavengers indicates that a free radical mechanism is not operative in this oxidation process. researchgate.netasianpubs.orgresearchgate.netbcrec.idresearchgate.net

Thermodynamic parameters for the periodate oxidation of this compound have been evaluated based on kinetic studies conducted at different temperatures. These parameters provide valuable information about the energy profile and transition state of the reaction. The evaluated thermodynamic parameters are presented in the table below:

| Parameter | Value (kcal mol⁻¹) | Value (kJ mol⁻¹) |

| Activation Energy (Ea) | 8.8 researchgate.netasianpubs.orgresearchgate.net | - |

| Arrhenius Frequency Factor (A) | 3.42 × 10⁴ dm³ mol⁻¹ s⁻¹ researchgate.netasianpubs.orgresearchgate.net | - |

| Entropy of Activation (ΔS#) | -39.9 cal mol⁻¹ K⁻¹ researchgate.netasianpubs.orgresearchgate.net | -167 J mol⁻¹ K⁻¹ (approx.) |

| Free Energy of Activation (ΔG#) | 20.8 researchgate.netasianpubs.orgresearchgate.net | - |

| Enthalpy of Activation (ΔH#) | 8.2 researchgate.netasianpubs.orgresearchgate.net | - |

Note: Conversions to kJ/mol and J/mol·K are approximate based on standard conversion factors (1 kcal ≈ 4.184 kJ, 1 cal ≈ 4.184 J).

These thermodynamic parameters contribute to a comprehensive understanding of the reaction mechanism, particularly the energy barrier and the degree of order or disorder in the transition state.

Rate Law Derivation under Pseudo-First Order Conditions

The kinetics of the oxidation of this compound by periodate ion has been studied by monitoring the increase in the absorbance of a reaction intermediate. researchgate.netasianpubs.org The reaction generally follows second-order kinetics, being first order with respect to both this compound and the periodate ion. researchgate.netasianpubs.org

Under pseudo-first order conditions, where the concentration of this compound is significantly higher than that of periodate ([this compound] >> [IO4-]), the rate law is in agreement with the following expression: researchgate.netasianpubs.orgresearchgate.net

d[C]/dt = kKKw [S]0 [IO4-][H+] /{K2 Kw + (Kw + Kb K2) [H+] + Kb [H+]2} researchgate.netasianpubs.orgresearchgate.net

In this rate law, d[C]/dt represents the rate of formation of the intermediate C, kK is an empirical composite rate constant, Kw is the ionic product of water, K2 is the acid dissociation constant of H4IO6-, Kb is the base dissociation constant of this compound, [S]0 is the initial concentration of this compound (in excess), [IO4-] is the concentration of periodate, and [H+] is the hydrogen ion concentration. researchgate.netasianpubs.orgresearchgate.net

The rate law under pseudo-first order conditions, where the oxidant (periodate) is in excess ([IO4-] >> [this compound]), has also been described and is consistent with a similar form involving the concentrations of the excess oxidant and the limiting substrate. researchgate.net

Influence of pH on Reaction Rate and Mechanism

The pH of the reaction medium significantly influences the rate of this compound oxidation by periodate. The 1/k2 versus [H+] profile exhibits a minimum, indicating complex pH dependence. researchgate.netasianpubs.org This pH effect suggests the involvement of different protonated species of the reactants in the reaction. scispace.com In aqueous solution, this compound undergoes acid-base equilibrium, and periodate exists in different protonated forms depending on the pH. hakon-art.com The observed pH dependence can be explained by considering the reactive species present in the studied pH range. hakon-art.com

Studies on the periodate oxidation of other aromatic amines, such as o-anisidine (B45086) and p-anisidine (B42471), also show a significant dependence on pH, with rate maxima observed at specific pH values. scispace.comhakon-art.com This highlights the general importance of pH in the kinetics and mechanism of periodate oxidation of substituted anilines.

Characterization of Main Reaction Products (e.g., Methoxy-1,4-benzoquinone)

A main reaction product isolated and characterized from the periodate oxidation of this compound is methoxy-1,4-benzoquinone. researchgate.netasianpubs.org This product has been identified through techniques such as melting point comparison and spectroscopic analysis (UV-Vis and IR). hakon-art.com For instance, the melting point of the isolated product from o-anisidine oxidation was found to be 144°C, which is in good agreement with the literature value of 145°C for methoxy-1,4-benzoquinone. hakon-art.com The absorption maxima in chloroform (B151607) solvent were observed at 250 nm and 352 nm, comparable to the literature values of 254 nm and 357 nm for methoxy-1,4-benzoquinone. hakon-art.com

Other substituted anilines also yield benzoquinone derivatives upon oxidation. For example, the periodate oxidation of o-anisidine also produces methoxy-1,4-benzoquinone. hakon-art.comresearchgate.net The formation of benzoquinone derivatives is a common outcome of the oxidation of aromatic amines.

Enzymatic Oxidation Pathways (Comparative Studies with Anisidine Analogues)

Enzymatic oxidation of aromatic amines, including anisidine analogues, has been studied, particularly in the context of enzymes like myeloperoxidase. nih.gov

Myeloperoxidase-Catalyzed Oxidation Mechanisms

Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils and monocytes that plays a role in the immune defense system by generating potent oxidizing agents. nih.govmdpi.comnih.gov MPO catalyzes the oxidation of various substrates in the presence of hydrogen peroxide. mdpi.comgoogle.com Studies using anisidine analogues, such as N,N-dimethyl-p-anisidine (DMA), have helped to differentiate between different MPO-catalyzed oxidation pathways. nih.gov

MPO-catalyzed oxidation can proceed via chloride-dependent and chloride-independent pathways. nih.gov The specific mechanism can influence the types of intermediates and products formed. For instance, the oxidation of DMA by MPO has been shown to produce different products depending on the presence or absence of chloride ions and the pH of the medium. nih.gov

Reductive Reactions

This compound has been shown to participate in reductive reactions, acting as a reducing agent in certain transformations. For instance, this compound has been found to be effective in the reductive debromination of vicinal dibromides. nih.gov This reaction involves the removal of two bromine atoms from adjacent carbon atoms, resulting in the formation of an alkene. nih.gov

Comparative studies with other anisidine isomers (o-anisidine and p-anisidine) have indicated that both o- and this compound are effective debrominating agents, while p-anisidine is not. nih.gov The mechanism for this reductive debromination is not fully elucidated but is likely to involve electron transfer from the easily oxidizable aromatic amine to the vicinal dibromide. nih.gov The stereochemistry of the products suggests a trans-stereospecific reductive elimination. nih.gov

Another type of reductive reaction involving this compound is its formation through the reduction of m-nitroanisole. nih.govchemicalbook.com This is a common synthetic route to produce this compound. The reduction of m-nitrophenol followed by methylation to m-nitroanisole, and then reduction, also yields this compound. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10824 wikipedia.orgnih.govfishersci.cathegoodscentscompany.com |

| Methoxy-1,4-benzoquinone | 70912 ontosight.ai |

| o-Anisidine | 10813 ontosight.ai |

| p-Anisidine | 10814 (Inferred from relation to this compound and o-anisidine) |

| Periodate ion | 516896 (Iodate, IO4-) |

| Hydrogen peroxide | 784 |

| Hypochlorous acid | 24261 |

| N,N-dimethyl-p-anisidine | 11958 (Related to 2-methoxy-5-methyl-1,4-benzoquinone) uni.lu |

| m-nitroanisole | 11457 |

| m-nitrophenol | 903 |

Data Tables

Based on the search results, a data table summarizing thermodynamic parameters for the periodate oxidation of this compound and potentially comparable anisidine analogues could be informative. However, the search results provide thermodynamic parameters primarily for the periodate oxidation of this compound and o-anisidine, often in the presence of a catalyst like Mn(II). researchgate.netasianpubs.orghakon-art.com Direct comparative data under identical conditions for all three isomers might not be readily available from the provided snippets.

Here is a table summarizing some reported thermodynamic parameters for the periodate oxidation of this compound and o-anisidine:

| Substrate | Oxidant | Catalyst | Medium | Ea (kcal mol-1) | ΔS# (cal mol-1 K-1) | ΔH# (kcal mol-1) | ΔG# (kcal mol-1) | Reference |

| This compound | Periodate | None | Acetone-water | 8.8 | -39.9 | 8.2 | 20.8 | researchgate.netasianpubs.org |

| o-Anisidine | Periodate | Mn(II) | Acetone-water | 9.95 kJ/mol (2.38 kcal/mol) | -99.18 J/mol K-1 (-23.7 cal/mol K-1) | 7.33 kJ/mol (1.75 kcal/mol) | 38.62 kJ/mol (9.23 kcal/mol) | hakon-art.com |

Note: Units have been converted for easier comparison where possible, but original units from sources are also noted.

This table highlights the difference in conditions (presence/absence of catalyst) and potentially different reaction mechanisms, making direct comparisons of the absolute thermodynamic values challenging without further context. However, it demonstrates the type of detailed research findings available.

Reductive Debromination of Vicinal Dibromides

This compound has been found to be an effective reagent for the reductive debromination of vicinal dibromides, particularly those containing α-bromocarbonyl or α-bromoaromatic moieties researchgate.netnih.govnih.gov. This reaction transforms the dibrominated compound into an alkene, often in high yields researchgate.netnih.govnih.gov. The effectiveness of this compound in this reaction is noted to be superior to that of p-anisidine, while being comparable to or slightly more facile than o-anisidine depending on the substrate nih.gov.

Stereospecificity in Reductive Debromination (trans-Stereospecificity)

A key characteristic of the reductive debromination of vicinal dibromides using this compound is its trans-stereospecificity researchgate.netnih.govnih.gov. In reactions where both cis- or trans-alkenes could potentially form, only the trans-alkenes are obtained nih.gov. This observed anti-stereospecificity in the reductive elimination is consistent with a concerted mechanism nih.gov.

Scope and Limitations with Various Dibromide Substrates

The reductive debromination with this compound is effective for vicinal dibromides containing activating groups such as α-bromocarbonyl or α-bromoaromatic functionalities, leading to smooth didebromination in high yields nih.gov. For instance, dibromides derived from α,β-unsaturated carbonyl compounds or aryl-substituted alkenes like stilbene (B7821643) and indene (B144670) undergo this transformation nih.gov. However, unactivated vicinal dibromides, such as trans-1,2-dibromocyclohexane, have been reported not to react under these conditions nih.gov. The reaction can be influenced by the solvent, with some substrates showing better conversion in DMF compared to THF nih.gov.

Data on the scope and yields of reductive debromination with this compound for selected substrates are presented in the table below, based on available research findings nih.gov:

| Substrate | Solvent | Temperature (°C) | Time (h) | This compound | Yield (%) | Notes |

| vic-Dibromides with α-bromocarbonyl moiety | THF | 66 | 48 | Effective | High | |

| vic-Dibromides with α-bromoaromatic moiety | THF | 66 | 48 | Effective | High | |

| Dibromoindane | THF | 66 | 48 | Effective | No reaction | |

| Dibromoindane | DMF | 80 | 48 | Effective | 85 | |

| trans-1,2-Dibromocyclohexane | THF | 66 | 48 | Effective | No reaction | |

| Ethyl 2,3-dibromopropionate | Not specified | Not specified | Not specified | Effective | Not specified | Product is α,β-unsaturated carbonyl compound |

Note: Yields and conditions are based on reported findings and may vary depending on specific experimental details.

Functional Group Transformations

The amino group of this compound can undergo various functional group transformations characteristic of aromatic amines.

Nucleophilic Substitution Reactions of the Amino Group

The amino group in this compound exhibits strong nucleophilicity, which allows it to participate in nucleophilic substitution reactions guidechem.com. For example, it can react with halogenated alkane compounds to yield secondary or tertiary aromatic amines guidechem.com. This nucleophilic character is enhanced by the electron-donating effect of the methoxy (B1213986) group on the aromatic ring guidechem.com. The amino group can also act as a nucleophile in reactions with activated aromatic systems, such as in the synthesis of anilinopyrimidines through aromatic nucleophilic substitution of halogenated pyrimidines rsc.org. The electron-releasing nature of substituents on the aniline (B41778) ring, including the methoxy group, can increase the nucleophilicity of the amino group and influence reaction yields rsc.org.

Diazo Group Formation via Nitrous Acid Reaction

A significant transformation of the amino group in this compound is its conversion to a diazo group through a reaction with nitrous acid guidechem.com. This process, known as diazotization, typically involves treating the primary aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as HCl, at low temperatures (typically 0-5 °C) masterorganicchemistry.comlibretexts.orglkouniv.ac.in. Nitrous acid, often generated in situ from sodium nitrite and acid, reacts with the amine to form an arenediazonium salt masterorganicchemistry.comlibretexts.orglkouniv.ac.in. The key reactive species in diazotization is the nitrosonium cation (NO+), which is formed from nitrous acid under acidic conditions and acts as an electrophile, attacking the nitrogen of the amine masterorganicchemistry.comlkouniv.ac.in. The resulting diazonium salts are valuable intermediates in organic synthesis due to the excellent leaving group ability of the nitrogen molecule (N2) masterorganicchemistry.com. The reactivity of the amino group in diazotization is dependent on its nucleophilicity; electron-donating groups on the aromatic ring can enhance this reactivity lkouniv.ac.in.

Advanced Spectroscopic Characterization in Research of M Anisidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. researchgate.net

Carbon-13 NMR (¹³C NMR) for Isomeric Differentiation and Structural Elucidation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, with each non-equivalent carbon atom typically giving rise to a distinct signal. bhu.ac.in This makes it a valuable tool for differentiating between structural isomers like o-, m-, and p-anisidine (B42471), which have the same chemical formula but different arrangements of their methoxy (B1213986) and amino groups on the benzene (B151609) ring. By analyzing the number of signals and their chemical shifts, researchers can confirm the specific isomer present and elucidate the arrangement of carbon atoms and attached groups. For instance, the ¹³C NMR spectrum of m-anisidine exhibits characteristic resonances that correspond to its unique carbon environments blogspot.com. The chemical shifts are influenced by the electron density around each carbon atom, which is affected by the presence and position of the methoxy and amino substituents. Analyzing these shifts allows for the confirmation of the meta substitution pattern in this compound blogspot.comnih.gov. In the context of polymers like poly(p-anisidine), ¹³C NMR results can support the proposed molecular structures and help determine the percentage of different linkages, such as head-to-tail and head-to-head configurations, which are crucial for understanding polymer properties ufam.edu.brresearchgate.netmdpi.com.

Proton NMR (¹H NMR) in Polymer Analysis

¹H NMR spectroscopy is widely used in the analysis of polymers, including those derived from anisidine isomers. The ¹H NMR spectrum provides information about the different types of hydrogen atoms in a molecule based on their chemical environment. In polymers, the spectrum can be complex due to the presence of repeating units and variations in their local environments rsc.orgrsc.org. However, characteristic signals corresponding to specific protons, such as the aromatic protons and the protons of the methoxy group, can be identified rsc.orgrsc.org. For example, in poly(p-anisidine), the aromatic protons typically show signals in the range of 7.0–7.4 ppm, while the methoxy protons appear around 3.8 ppm rsc.orgrsc.org. Analysis of the integration of these signals can provide information about the relative number of each type of proton present. ¹H NMR is also used to characterize the structure of synthesized monomers and intermediates in the polymerization process doi.org.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present and the bonding within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Polymerization Mechanisms

FTIR spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives and for studying polymerization mechanisms. By measuring the absorption of infrared radiation at different wavelengths, an FTIR spectrum reveals characteristic peaks corresponding to the vibrations of specific chemical bonds (e.g., C-H, N-H, C=C, C-O). For this compound, characteristic IR bands are observed chemicalbook.com. In the study of polymers like poly(p-anisidine), FTIR spectroscopy is used for molecular structural characterization and to confirm the mechanisms of polymerization ufam.edu.brresearchgate.netmdpi.com. Comparing the FTIR spectra of the monomer and the polymer allows researchers to identify changes in bonding that occur during polymerization. For instance, the appearance of new bands or shifts in existing bands can indicate the formation of the polymer backbone and the incorporation of functional groups from the monomer rsc.orgrsc.org. Specific peaks in the FTIR spectrum of poly(p-anisidine) have been assigned to vibrations of aromatic C-H, N-H, C-O, and C-N-C bonds, as well as the characteristic C=C stretching vibrations of the benzenoid and quinoid rings in the polymer structure ufam.edu.brresearchgate.netrsc.orgrsc.orgjmaterenvironsci.com. Changes in these bands can also provide insights into the influence of counterions and different polymerization mechanisms on the polymer structure ufam.edu.brresearchgate.net.

Raman Spectroscopy Applications in Material Characterization

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR spectroscopy. It involves the inelastic scattering of light by molecules, providing information about their vibrational modes. Raman spectroscopy is particularly useful for studying the structure and properties of materials, including conjugated polymers derived from anisidine researchgate.netenspectr.comub.ac.id. The Raman spectrum of a material is sensitive to its molecular structure, crystallinity, and even stress ub.ac.id. In the context of this compound derivatives, Raman spectroscopy can be applied to characterize the structure of poly(this compound) and its copolymers researchgate.net. While the provided search results specifically mention Raman spectroscopy for this compound and its hydrochloride chemicalbook.comchemicalbook.com, and its application in material characterization generally enspectr.comub.ac.id, and in the characterization of poly(this compound) researchgate.net, detailed specific applications for this compound derivatives in material characterization using Raman were less explicitly detailed in the search results compared to FTIR or NMR. However, given its sensitivity to molecular vibrations and structure, Raman spectroscopy is a suitable technique for investigating the structural changes upon polymerization and the characteristics of the resulting polymeric materials.

Electronic Spectroscopy

Electronic spectroscopy, such as UV-Vis spectroscopy, involves studying the absorption or emission of light by molecules in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, which are related to its electronic structure and conjugation. UV-Vis spectroscopy is used to characterize the electronic properties of this compound and its derivatives, particularly conjugated polymers. The UV-Vis spectrum of this compound shows absorption bands that correspond to π→π* and n→π* electronic transitions within the molecule researchgate.net. For conjugated polymers like poly(o-anisidine) and poly(p-anisidine), UV-Vis spectroscopy is used to characterize their electronic structure and to identify different oxidation states of the polymer backbone jmaterenvironsci.comelectrochemsci.orgtandfonline.comresearchgate.net. The absorption bands in the UV-Vis spectra of these polymers are typically associated with transitions within the benzenoid and quinoid units of the polymer chain, as well as polaron and bipolaron transitions that arise upon doping jmaterenvironsci.comelectrochemsci.orgtandfonline.comresearchgate.net. Changes in the UV-Vis spectrum upon polymerization or doping provide valuable information about the extent of conjugation and the electronic properties of the material jmaterenvironsci.comelectrochemsci.orgtandfonline.comresearchgate.net. UV-Vis spectroscopy can also be used to monitor the progress of polymerization reactions electrochemsci.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Structural Analysis

UV-Vis spectroscopy is a widely used technique for monitoring chemical reactions and analyzing the structural characteristics of conjugated systems spectroscopyonline.com. In the context of this compound and its polymerization to poly(this compound), UV-Vis spectroscopy can provide valuable insights into the electronic transitions occurring during the formation of the polymer backbone.

Studies on poly(o-anisidine), a related isomer, demonstrate the utility of UV-Vis spectroscopy in characterizing conducting polymers. The UV-Vis spectra of poly(o-anisidine)/BaSO4 nanocomposites showed changes in absorption behavior, including a red shift and increased intensity, indicating interactions between the polymer and the nanoparticles bohrium.com. Similarly, UV-Vis investigation of copolymers and terpolymers involving o-anisidine (B45086) has been used to confirm the formation of conjugated polymer structures ss-pub.org.

While specific detailed research findings on the UV-Vis spectra of this compound polymerization were not extensively available in the search results, the general principles of UV-Vis spectroscopy apply. The technique monitors the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within molecules. Changes in the conjugation length of a polymer chain during synthesis, for instance, would be reflected in shifts and changes in intensity of the UV-Vis absorption bands. Monitoring these changes allows researchers to follow the progress of polymerization reactions and gain information about the developing polymer structure.

For example, in the oxidative polymerization of aniline (B41778) and its derivatives, the formation of conjugated sequences leads to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the oxidation state and the extent of conjugation in the polymer chain. By tracking these spectral changes over time, the kinetics of the polymerization can be studied.

In the context of this compound derivatives, UV-Vis spectroscopy can also be used for quantitative analysis. For instance, spectrophotometric methods have been developed for the determination of compounds by reacting them with anisidine, forming colored products with measurable absorbance in the visible region researchgate.netshimadzu.com. This highlights the ability of UV-Vis spectroscopy to be used for the quantitative analysis of this compound or its reaction products.

Mass Spectrometry (MS) in Derivative Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds and their derivatives nih.govresearchgate.net. In the study of this compound and its derivatives, MS plays a crucial role in identifying reaction products, confirming molecular formulas, and elucidating fragmentation pathways.

For this compound itself, gas chromatography-mass spectrometry (GC-MS) data is available, showing characteristic mass spectral peaks. The NIST Mass Spectrometry Data Center lists this compound with a top peak at m/z 123, which corresponds to the molecular ion (C7H9NO) nih.gov. Other significant peaks in the mass spectrum arise from fragmentation of the molecule. For example, a peak at m/z 94 is observed, likely corresponding to the loss of a methoxy radical or a methyl group and hydrogen rearrangement nih.gov.

Mass spectrometry has been applied to the analysis of aromatic amines, including p-anisidine, in complex matrices like human urine, demonstrating its sensitivity and ability to identify and quantify these compounds nih.govresearchgate.net. While these studies specifically mention p-anisidine, the principles and techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are applicable to the analysis of this compound and its derivatives in various research contexts. LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the analysis of trace levels of compounds nih.gov.

Research involving the gas-phase ion-molecule chemistry of protonated aromatic amines, including this compound, has also utilized mass spectrometry to study their fragmentation and exchange reactions acs.org. These studies provide fundamental insights into the behavior of protonated this compound ions in the gas phase.

In the analysis of this compound derivatives, MS can be used to confirm the successful synthesis of modified structures and to identify byproducts formed during reactions. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of elemental compositions of ions mcmaster.ca. Fragmentation patterns observed in MS/MS experiments can offer detailed structural information by breaking down the molecule into smaller, characteristic fragments.

For instance, in the study of deuterated o-anisidine, high-resolution MS showed molecular ion peaks consistent with the incorporation of deuterium (B1214612) atoms, and fragmentation patterns helped confirm the location of deuterium within the molecule . This illustrates how MS can be used to analyze isotopically labeled derivatives, which is valuable for mechanistic studies.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Analysis of Poly(this compound)

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure, phase composition, crystallinity, crystallite size, and unit cell parameters of materials lucideon.comucmerced.edu. For polymeric materials like poly(this compound), XRD provides crucial information about their solid-state structure, specifically the presence and nature of crystalline regions.

Poly(this compound) (PMA), like other conducting polymers, can exhibit varying degrees of crystallinity depending on the synthesis conditions and post-processing treatments. XRD patterns of semicrystalline polymers typically show sharp peaks corresponding to diffraction from ordered crystalline regions, superimposed on a broad amorphous halo arising from disordered segments of the polymer chains dergipark.org.tr.

Studies on poly(p-anisidine) (PPA), an isomer of PMA, have utilized XRD to investigate its crystallinity and crystal structure mdpi.comdntb.gov.uaufam.edu.br. These studies demonstrate that the polymerization conditions can influence the percentage of crystallinity and the resulting crystal structure. For example, conventional oxidative polymerization of p-anisidine resulted in polymers with varying percentages of crystallinity, ranging from approximately 29% to 55% dntb.gov.ua. The XRD patterns showed diffraction peaks indicative of crystalline domains, and in some cases, a broad halo suggesting reduced crystallinity dntb.gov.ua.

While direct detailed XRD data specifically for poly(this compound) was not prominently featured in the search results, the principles applied to poly(p-anisidine) and other polyaniline derivatives are directly relevant. XRD analysis of poly(this compound) would involve obtaining diffraction patterns and analyzing the position, intensity, and width of the diffraction peaks.

From the peak positions (2θ values), the d-spacing of the crystal planes can be calculated using Bragg's Law. These d-spacings are characteristic of the crystal structure. Analysis of the peak widths can provide information about the average crystallite size using techniques like the Scherrer equation dergipark.org.tr. The relative intensity of the crystalline peaks compared to the amorphous halo can be used to estimate the percentage of crystallinity dergipark.org.trresearchgate.net.

Furthermore, for crystalline poly(this compound), Rietveld refinement of the XRD data can be employed to determine the unit cell parameters (lattice parameters and angles) and space group, providing a detailed description of the molecular arrangement within the crystal lattice ucmerced.eduresearchgate.net. Studies on substituted polyanilines have shown that the presence of aromatic substituents can alter the crystal symmetry, space group, and unit cell dimensions researchgate.net.

The degree of crystallinity and the specific crystal structure of poly(this compound) are important factors influencing its physical and electrical properties. XRD is therefore an essential tool for understanding the structure-property relationships in this polymer.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Oxidation Processes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals nih.govacs.org. In the context of the oxidation processes of this compound and its polymerization, ESR spectroscopy can provide direct evidence for the formation of radical intermediates.

The oxidative polymerization of aniline and its derivatives, including this compound, proceeds through a radical mechanism involving the formation of cation radicals. These radical species are paramagnetic and can be detected by ESR spectroscopy.

Studies on the oxidation of N,N-dimethyl-p-anisidine, a related compound, catalyzed by myeloperoxidase, utilized ESR spectroscopy to detect radical species nih.gov. The study identified the formation of the p-N,N-dimethylaminophenoxy radical and the cation radical of N,N-dimethyl-p-anisidine under different conditions nih.gov. This demonstrates the capability of ESR to identify specific radical intermediates formed during the oxidation of anisidine derivatives.

In the oxidative polymerization of this compound, the initial step typically involves the oxidation of the monomer to its cation radical. This radical then undergoes coupling reactions, leading to the formation of oligomers and eventually the polymer chain. ESR spectroscopy can be used to monitor the generation and decay of these radical species during the polymerization process.

Spin trapping is a common technique used in conjunction with ESR spectroscopy to detect short-lived or transient radicals nih.gov. In this method, a diamagnetic spin trap molecule reacts with the transient radical to form a more stable spin adduct, which can then be detected by ESR nih.gov. This approach can be valuable for identifying the types of radicals formed during the oxidation of this compound.

Research on the oxidative stability of materials has also employed ESR spectroscopy to detect radicals formed during oxidation processes acs.orgcabidigitallibrary.org. For example, ESR has been used to measure the levels of radicals during the oxidation of food products acs.org. These studies highlight the sensitivity of ESR spectroscopy in detecting radical species even at relatively low concentrations.

By applying ESR spectroscopy to the study of this compound oxidation and polymerization, researchers can gain a better understanding of the reaction mechanisms, identify key radical intermediates, and potentially correlate the presence and concentration of these radicals with the properties of the resulting polymer.

Complex Impedance Spectroscopy for Electrical Conductivity Evaluation of Poly(this compound)

Complex Impedance Spectroscopy (CIS), also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful technique used to characterize the electrical properties of materials, including their conductivity, dielectric properties, and interfacial phenomena . For conducting polymers like poly(this compound), CIS is widely used to evaluate their electrical conductivity and understand the charge transport mechanisms.

Conducting polymers, such as polyaniline and its derivatives like poly(this compound), exhibit electrical conductivity in their doped state. The conductivity arises from the presence of delocalized charge carriers along the polymer backbone. CIS measurements involve applying an oscillating voltage across the material and measuring the resulting current as a function of frequency. The impedance, which is the opposition to the flow of alternating current, is then analyzed in the complex plane (Nyquist plot) or as a function of frequency (Bode plot) .

Studies on poly(p-anisidine) (PPA) have utilized complex impedance spectroscopy to access their electrical conductivity mdpi.comdntb.gov.uaufam.edu.br. These studies have shown that the electrical conductivity of poly(p-anisidine) can vary significantly depending on factors such as the dopant acid used during polymerization mdpi.comdntb.gov.ua. For example, poly(p-anisidine) doped with different acids showed conductivity values ranging from 1.00 x 10-9 S.cm-1 to 3.90 x 10-14 S.cm-1 dntb.gov.ua. Another study on poly(o-methoxyaniline) (POMA) showed that the choice of dopant acid significantly influenced the DC conductivity, with values ranging from 5.2 x 10-4 S/cm to 6.6 x 10-1 S/cm for different dopants ufam.edu.br.

By analyzing the impedance data obtained from CIS measurements, researchers can determine the DC conductivity of poly(this compound) and study its dependence on factors such as temperature, frequency, dopant concentration, and morphology. The shape of the Nyquist plot can provide information about the equivalent circuit model that best represents the electrical behavior of the material .

Computational Chemistry and Theoretical Investigations of M Anisidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been applied to investigate various properties of m-anisidine and its derivatives, offering a theoretical basis for understanding experimental observations. DFT calculations using the B3LYP functional have been reported for this compound itself. wikipedia.org

Molecular Geometry and Electronic Characteristics of this compound Derivatives

DFT studies are instrumental in determining the optimized molecular geometry of this compound and its derivatives, including parameters such as bond lengths, bond angles, and dihedral angles. wikipedia.org These calculated structural parameters can be compared with experimental data to validate the theoretical models. wikipedia.org

Beyond geometry, DFT provides crucial information about the electronic characteristics of these molecules. This includes the calculation of molecular electronic potential, atomic charges (such as Mulliken's charges), and frontier molecular orbital energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov Other electronic properties that can be theoretically evaluated using DFT include hardness, softness, ionization potential, electronegativity, and the electrophilicity index. wikipedia.orgnih.gov For instance, DFT calculations have been used to determine these electronic parameters for substituted aniline (B41778) derivatives, demonstrating the impact of substituents on the electronic structure. nih.gov DFT calculations have also been employed to study the electronic structure, dipole moment, and molecular polarizability of N,N-dimethyl-m-anisidine. uni-goettingen.de The HOMO level of a p-anisidine (B42471) derivative was confirmed through DFT calculations. cenmed.com Furthermore, DFT can be used to calculate the electrostatic potential map, which helps visualize the electron distribution and identify reactive sites within the molecule. labsolu.ca

DFT has also been applied to investigate the molecular geometry of polymers derived from anisidine isomers, such as poly(p-anisidine), and to correlate these theoretical findings with experimental data obtained from techniques like 13C NMR. fishersci.caontosight.ai

Theoretical Evaluation of Polymerization Processes

Theoretical methods, including DFT, contribute to the understanding of the polymerization processes involving anisidine monomers. DFT calculations have been performed on poly(this compound) synthesized with different dopant acids to investigate their structural, morphological, thermal, and electrical properties. fishersci.cauni-goettingen.de Time-dependent DFT has been used to compute theoretical FTIR spectra, providing insights into the molecular structure and electronic configuration of polymers like poly(p-anisidine). ontosight.ai While the search results mention the oxidative polymerization of o/m-anisidines and the resulting polymer structures wikipedia.org, the theoretical evaluation aspect using computational methods is primarily focused on characterizing the resulting polymer rather than simulating the polymerization mechanism itself within these snippets. However, the DFT studies on the structure and properties of poly(this compound) contribute to the theoretical understanding of the material formed through polymerization.

Semi-Empirical Quantum Chemistry Methods (e.g., PM3) for Molecular Modeling

Semi-empirical quantum chemistry methods, such as PM3 and AM1, offer computationally less demanding alternatives to ab initio and DFT methods, making them suitable for larger molecular systems. nih.goviicb.res.in These methods are commonly used for molecular modeling, including the calculation of properties like heat of formation, molecular geometries, and electronic structures. nih.govnih.gov

PM3 and AM1 methods have been widely employed in studies concerning the structure, molecular geometry, bond lengths, electrostatic potential, and molecular orbital calculations of organic molecules, including aniline derivatives. nih.gov Specifically, the PM3 method has been utilized in molecular modeling studies of inclusion complexes involving ortho-anisidine and beta-cyclodextrin (B164692), indicating that the formed complexes are energetically favored. nih.gov Semi-empirical methods, including PM3, have also been used to geometrically optimize structures for molecular docking studies involving anisidine derivatives. nih.gov Studies have shown that PM3 and AM1 methods can satisfactorily reproduce experimental bond dissociation enthalpies and DFT data for amine type antioxidants, which include aniline derivatives. nih.gov These methods are fast enough to calculate properties like bond dissociation enthalpies and ionization potentials for amine antioxidants. iicb.res.in

Computational Studies on Molecular Interactions

Computational studies provide valuable insights into the molecular interactions involving this compound and its isomers. Investigations into the intermolecular interactions in binary liquid mixtures containing anisidine isomers (o-, m-, and p-anisidine) with other compounds, such as 2-methyl cyclohexanone (B45756) or benzene (B151609), have been conducted. uni.lu These studies utilize techniques like thermo-acoustic measurements and FTIR spectroscopy, with the results analyzed in terms of structural molecular interactions, including specific interactions like electron donor-acceptor interactions, n-π interactions, and hydrogen bonding. uni.lu

Molecular modeling techniques, such as docking studies, have been employed to understand the interactions of this compound derivatives with biological targets, such as proteins like tubulin. Computational studies on the inclusion complexation of ortho-anisidine with beta-cyclodextrin have been performed using both semi-empirical (PM6) and DFT methods, analyzing the binding energies and the nature of the interactions. nih.gov Computational studies have also explored intermolecular interactions and the generation of chirality in anisidine.

Kinetic and Mechanistic Computational Studies